molecular formula C9H7FO B174851 3-(3-Fluorophenyl)prop-2-yn-1-ol CAS No. 197239-54-6

3-(3-Fluorophenyl)prop-2-yn-1-ol

Cat. No.: B174851
CAS No.: 197239-54-6
M. Wt: 150.15 g/mol
InChI Key: AFRFIQXWHWFEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propyn-1-ol group

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Fluorophenyl)prop-2-yn-1-ol . These factors can include pH, temperature, and the presence of other molecules, among others. Understanding these influences can help optimize the compound’s use and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Fluorophenyl)prop-2-yn-1-al (aldehyde) or 3-(3-Fluorophenyl)prop-2-ynoic acid (carboxylic acid).

    Reduction: 3-(3-Fluorophenyl)prop-2-en-1-ol (alkene) or 3-(3-Fluorophenyl)propan-1-ol (alkane).

    Substitution: Products depend on the nucleophile used, such as 3-(3-Methoxyphenyl)prop-2-yn-1-ol when using sodium methoxide.

Scientific Research Applications

3-(3-Fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but with the fluorine atom at the para position.

    3-(3-Chlorophenyl)prop-2-yn-1-ol: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Bromophenyl)prop-2-yn-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

3-(3-fluorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRFIQXWHWFEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382222
Record name 3-(3-fluorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197239-54-6
Record name 3-(3-fluorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of propargyl alcohol (0.200 g, 5.4 mmol), 3-fluoro iodobenzene (0.63 ml, 5.4 mmol), copper iodide (0.103 g, 0.54 mol), dichlorobis (triphenylphosphine) palladium (II) (0.190 g, 0.3 mmol), diethylamine (10 ml) was degassed for 10 min. and stirred for 20 hrs at 25-25° C. Excess of diethyl amine was distilled off under vacuum. The residue was diluted with water (10 ml) and extracted with ethyl acetate. The organic layer was washed with brine solution and dried over Na2SO4. The solvent was evaporated and the crude product was purified by column chromatography (10% Ethyl acetate in hexane) to obtain pure 3-(3-fluoro-phenyl)-prop-2-yn-1-ol (0.750 g, 93%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis (triphenylphosphine) palladium (II)
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 3
Reactant of Route 3
3-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 4
Reactant of Route 4
3-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 5
Reactant of Route 5
3-(3-Fluorophenyl)prop-2-yn-1-ol
Reactant of Route 6
Reactant of Route 6
3-(3-Fluorophenyl)prop-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.